2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059971-22-9
VCID: VC2611664
InChI: InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H
SMILES: CC(CC1=CC=CC=C1F)(CO)N.Cl
Molecular Formula: C10H15ClFNO
Molecular Weight: 219.68 g/mol

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride

CAS No.: 2059971-22-9

Cat. No.: VC2611664

Molecular Formula: C10H15ClFNO

Molecular Weight: 219.68 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride - 2059971-22-9

Specification

CAS No. 2059971-22-9
Molecular Formula C10H15ClFNO
Molecular Weight 219.68 g/mol
IUPAC Name 2-amino-3-(2-fluorophenyl)-2-methylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H
Standard InChI Key XDTJYBMUJSVZKL-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1F)(CO)N.Cl
Canonical SMILES CC(CC1=CC=CC=C1F)(CO)N.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride features a three-carbon backbone with distinct functional groups arranged as follows:

  • A primary alcohol (hydroxyl) group at carbon 1

  • An amino group and a methyl group at carbon 2 (creating a chiral center)

  • A 2-fluorophenyl ring attached at carbon 3

This arrangement shares structural similarities with other fluorinated propanol derivatives, though with distinctive positioning of the fluorine atom at the ortho position of the phenyl ring rather than the meta position seen in related compounds.

Physical Properties

Based on comparative analysis with structurally similar compounds, 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride would likely exhibit the following physical properties:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC10H15ClFNOCalculated from structural composition
Molecular Weight~233.7 g/molCalculated from molecular formula
Physical StateCrystalline solidTypical for amino alcohol hydrochlorides
SolubilitySoluble in water and polar organic solventsBased on similar amino alcohol hydrochlorides
Melting Point180-220°CEstimated from similar fluorinated amino alcohol hydrochlorides
pKa~8-9 for the amino groupTypical range for primary amines in similar structures

The presence of the fluorine atom at the ortho position of the phenyl ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hydrochloride salt form substantially improves water solubility compared to the free base form.

Chemical Properties

The compound contains several reactive functional groups that define its chemical behavior:

  • The primary amine group can participate in nucleophilic substitution reactions, form imines with aldehydes and ketones, and undergo acylation

  • The hydroxyl group can be involved in esterification, oxidation reactions, and hydrogen bonding

  • The fluorophenyl group provides enhanced metabolic stability and unique electronic properties that can affect intermolecular interactions

  • The methyl group at C2 introduces steric constraints that may influence reactivity and binding interactions

The compound's chirality at carbon 2 results in potential stereoselectivity in its chemical reactions and biological interactions, which could be significant for its pharmacological activity.

Synthesis and Preparation Methods

Synthetic Routes

Several potential synthetic routes can be considered for 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride, drawing from methodologies used for similar fluorinated amino alcohols:

  • Synthesis from 2-fluorobenzaldehyde:

    • Condensation with nitroethane to form a nitro olefin intermediate

    • Reduction of the nitro group and olefin

    • Hydroxylation and salt formation

  • Reduction approach from amino acids:

    • Starting with an appropriate amino acid precursor

    • Reduction of the carboxylic acid group to alcohol

    • Introduction of the fluorophenyl group

    • Salt formation with hydrochloric acid

Reaction Conditions

The synthesis would likely require controlled conditions similar to those used for related amino alcohols:

  • Temperature control: Many steps would likely require temperatures between -10°C and 100°C

  • pH control: Especially important during amine protection/deprotection and salt formation steps

  • Solvent selection: Aprotic solvents for organic transformations, aqueous conditions for salt formation

  • Reducing agents: LiAlH₄ or NaBH₄ for reduction steps, depending on functional group selectivity requirements

Purification Techniques

Purification of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride would typically involve:

  • Recrystallization: From appropriate solvent systems such as ethanol/water mixtures

  • Chromatography: For intermediate purification steps

  • Salt formation: Conversion to the hydrochloride salt, which often serves as both a purification step and to achieve the desired final form

Comparable amino alcohol compounds are typically purified through recrystallization after conversion to their hydrochloride salts, which provides both stability and improved handling properties.

Mechanism of Action

Target Identification

Based on the structural features of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride and drawing from studies of similar compounds, potential biological targets might include:

  • Enzymes: The compound may interact with enzymes involved in neurotransmitter metabolism or other biochemical pathways

  • Receptors: Its structural features suggest possible interactions with neurotransmitter receptors or other signaling proteins

  • Transport proteins: The amino alcohol moiety might enable interaction with membrane transporters

Similar fluorinated compounds have been investigated as biochemical probes for studying enzyme mechanisms due to their ability to affect enzyme kinetics through competitive inhibition or allosteric modulation.

Binding Interactions

The compound's functional groups enable multiple types of binding interactions:

  • Hydrogen bonding: Through the amino and hydroxyl groups

  • Ionic interactions: Between the protonated amino group and negatively charged binding sites

  • π-stacking: Between the fluorophenyl ring and aromatic residues in proteins

  • Hydrophobic interactions: Via the phenyl ring and methyl group

The strategic positioning of the fluorine atom at the ortho position would create a unique electronic distribution that could enhance binding affinity to specific targets compared to meta-substituted analogs described in the literature.

Structure-Activity Relationships

Several structure-activity relationships can be inferred:

  • The 2-fluoro substituent on the phenyl ring likely enhances metabolic stability while providing a distinctive electronic distribution

  • The chiral center at carbon 2 suggests that biological activity may be stereospecific

  • The methyl group at carbon 2 introduces steric constraints that may influence binding to biological targets

  • The primary alcohol and amine functional groups provide hydrogen bonding capabilities essential for molecular recognition

Biological Activity

Enzyme Modulation

By analogy with related compounds, 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride may exhibit enzyme modulating properties:

  • Potential for competitive inhibition of certain enzymes due to structural similarity with natural substrates

  • Possible allosteric modulation through binding at regulatory sites

  • Enhanced binding affinity and selectivity for specific enzymes due to the fluorine substituent

Similar fluorinated amino alcohols have been investigated as biochemical probes for studying enzyme mechanisms through their ability to affect enzyme kinetics.

Receptor Binding

The compound's structural features suggest potential interactions with various receptors:

  • Neurotransmitter receptors: Due to structural similarities with certain neurotransmitters

  • G-protein coupled receptors: The amino alcohol moiety is found in compounds that interact with GPCRs

  • Nuclear receptors: Potential for modulating transcription factor activity

The ortho-fluorophenyl group may confer unique receptor binding properties compared to the meta-fluorophenyl analogs described in the literature, potentially resulting in different selectivity profiles.

Related Compound ClassTarget MicroorganismsActivity Level
Fluorinated amino alcoholsGram-positive bacteriaModerate to high
Fluorinated amino alcoholsGram-negative bacteriaVariable
Phenylpropanolamine derivativesFungal pathogensLow to moderate

The unique substitution pattern in 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride may result in a distinctive antimicrobial profile compared to previously studied analogs.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insights into the potential properties and activities of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride:

CompoundStructural DifferencesExpected Impact on Properties
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochlorideFluorine at meta position; different position of hydroxyl groupDifferent electronic distribution; altered hydrogen bonding pattern
3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-olFluorine at meta position; amino group at C3 instead of C2Different hydrogen bonding network; altered enzyme/receptor interactions
(S)-2-amino-1-propanol No fluorophenyl group or methyl substituentSignificantly reduced lipophilicity; different pharmacokinetic profile

The unique positioning of the fluorine atom at the ortho position in 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride would be expected to create distinctive electronic and steric effects compared to the meta-fluorinated analogs described in the literature.

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